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(4-Nitro-1H-imidazol-1-yl)acetonitrile

Cat. No.: B13890404
M. Wt: 152.11 g/mol
InChI Key: IPTAPIVZNXNUAJ-UHFFFAOYSA-N
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Description

(4-Nitro-1H-imidazol-1-yl)acetonitrile is a heterocyclic compound that integrates the well-established reactivity of the imidazole (B134444) ring with the electron-withdrawing nature of a nitro group and the versatile synthetic utility of a nitrile function. This combination of features makes it a noteworthy candidate for further investigation in various chemical disciplines.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif found in numerous biologically important molecules, including the amino acid histidine and the neurotransmitter histamine. In the realm of organic chemistry, the imidazole scaffold is valued for its ability to act as a base, a nucleophile, and a ligand for metal catalysts. Its aromatic nature and the presence of two nitrogen atoms allow for a wide range of chemical modifications, making it a versatile building block in the synthesis of pharmaceuticals and functional materials.

The introduction of a nitro group to the imidazole ring, forming a nitroimidazole scaffold, profoundly influences its electronic properties and reactivity. Nitroimidazoles are a well-established class of compounds, particularly in medicinal chemistry, where they are known for their antimicrobial and radiosensitizing properties. The strong electron-withdrawing character of the nitro group makes the imidazole ring susceptible to nucleophilic substitution reactions and also plays a crucial role in the biological mechanism of action of many nitroimidazole-based drugs. In materials science, the polar nature of the nitroimidazole moiety is being explored for the development of energetic materials and polymers with specific electronic properties.

The nitrile group (-C≡N) is a highly versatile functional group in organic synthesis. The carbon-nitrogen triple bond can undergo a variety of transformations, serving as a precursor to amines, carboxylic acids, amides, and various heterocyclic systems. The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons. The protons on the carbon adjacent to the nitrile group exhibit enhanced acidity, allowing for the formation of carbanions that can participate in a range of carbon-carbon bond-forming reactions. This reactivity makes the nitrile group a valuable handle for molecular elaboration and the construction of complex organic molecules.

A general and efficient method for the synthesis of N-substituted 4-nitroimidazoles involves the reaction of 4-nitroimidazole (B12731) with an appropriate alkylating agent in the presence of a base. derpharmachemica.com For the synthesis of this compound, a suitable alkylating agent would be a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. The reaction is typically carried out in an organic solvent like acetonitrile (B52724), with potassium carbonate often employed as the base. derpharmachemica.com Heating the reaction mixture can improve the reaction rate and yield. derpharmachemica.com

General Reaction Scheme for the Synthesis of this compound:

Reaction scheme showing the N-alkylation of 4-nitroimidazole with a haloacetonitrile to yield this compound.

In this reaction, X represents a halogen such as Cl or Br.

The structural characterization of N-substituted 4-nitroimidazoles is routinely performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

Representative Spectroscopic Data for N-Substituted 4-Nitroimidazoles

TechniqueExpected Chemical Shifts/Signals
¹H NMRSignals for the imidazole ring protons (H-2 and H-5) are expected in the aromatic region, typically between δ 7.5 and 8.5 ppm. The methylene (B1212753) protons of the acetonitrile group would likely appear as a singlet between δ 5.0 and 6.0 ppm. researchgate.net
¹³C NMRThe imidazole ring carbons would resonate in the aromatic region (δ 120-150 ppm). The nitrile carbon would appear around δ 115-120 ppm, and the methylene carbon would be expected in the range of δ 35-50 ppm. researchgate.net
IR SpectroscopyCharacteristic absorption bands would be expected for the nitro group (asymmetric and symmetric stretching around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹), the nitrile group (C≡N stretch around 2260-2240 cm⁻¹), and the C-H and C=N stretching of the imidazole ring.
Mass SpectrometryThe mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

While the synthesis and properties of various N-substituted nitroimidazoles have been explored, dedicated research focusing specifically on this compound is not extensively documented in publicly available literature. This presents several research gaps and potential avenues for future investigation:

Detailed Synthetic Optimization and Derivatization: A systematic study to optimize the synthesis of this compound and to explore the reactivity of its nitrile group for the creation of a library of novel derivatives is warranted.

Exploration in Materials Science: The combination of a polar nitroimidazole moiety and a reactive nitrile group could be leveraged in the design of novel polymers, energetic materials, or functional organic materials with interesting electronic or optical properties.

Medicinal Chemistry Applications: Given the established biological activity of nitroimidazoles, this compound and its derivatives could be evaluated for their potential as antimicrobial, anticancer, or radiosensitizing agents. The nitrile group offers a handle for conjugation to other bioactive molecules or for transformation into other functional groups that might enhance biological activity.

Coordination Chemistry: The imidazole nitrogen atoms and the nitrile group could potentially act as ligands for metal ions, opening up possibilities for the synthesis of novel coordination complexes with catalytic or material applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O2 B13890404 (4-Nitro-1H-imidazol-1-yl)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

2-(4-nitroimidazol-1-yl)acetonitrile

InChI

InChI=1S/C5H4N4O2/c6-1-2-8-3-5(7-4-8)9(10)11/h3-4H,2H2

InChI Key

IPTAPIVZNXNUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CC#N)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies

Reactivity of the Nitro Group: Reduction and Functionalization Pathways

The nitro group is a critical pharmacophore in many nitroimidazole compounds, and its reactivity, particularly through reduction, is fundamental to their biological mechanism of action. nih.gov This group is strongly electron-withdrawing, which influences the reactivity of the entire imidazole (B134444) ring system.

The primary functionalization pathway for the nitro group is its reduction to various other nitrogen-containing functional groups. This transformation is often a key step in the bioactivation of nitroimidazole-based agents. nih.gov The reduction can proceed in stages, forming nitroso, hydroxylamino, and ultimately amino derivatives. The generation of reactive intermediates, such as nitro radical anions, upon one-electron reduction is a common feature. The stability of this radical anion can be influenced by other substituents on the imidazole ring. researchgate.net

A variety of reagents and methods can be employed for the chemical reduction of the nitro group on an imidazole ring, with the choice of reagent determining the final product.

Reaction Type Reagents/Conditions Product Notes
Catalytic HydrogenationH₂/Pd-C, H₂/Pt, Raney NickelAminoimidazoleA common and efficient method for complete reduction.
Metal-Acid ReductionFe/HCl, Sn/HCl, Zn/AcOHAminoimidazoleClassic methods for nitro group reduction.
Transfer HydrogenationHydrazine hydrate, Pd-CAminoimidazoleOffers a milder alternative to using hydrogen gas.
Chemical ReductionSodium dithionite (B78146) (Na₂S₂O₄)AminoimidazoleEffective but may not be compatible with other reducible functional groups.
Electrochemical ReductionControlled potential electrolysisHydroxylaminoimidazole or AminoimidazoleAllows for stepwise reduction by controlling the applied potential.

This table presents common reduction methods for aromatic nitro groups, applicable to (4-Nitro-1H-imidazol-1-yl)acetonitrile.

It is important to note that the conditions required for nitro group reduction can also affect other functional groups in the molecule, such as the acetonitrile (B52724) group. Therefore, achieving selective reduction requires careful selection of reagents and reaction conditions.

Chemical Transformations of the Imidazole Ring System

The imidazole ring in this compound is an aromatic heterocycle whose reactivity is significantly influenced by the presence of the deactivating nitro group.

The nitro group at the C4 position is a powerful electron-withdrawing group, which deactivates the imidazole ring towards electrophilic aromatic substitution. masterorganicchemistry.com Such reactions, which involve the attack of an electrophile on the aromatic pi system, are generally slower and require harsher conditions compared to those on electron-rich aromatic rings. libretexts.org

The directing effect of the substituents must be considered. The nitro group strongly deactivates the positions ortho and para to it. In the 4-nitroimidazole (B12731) system, this deactivates the C5 position significantly. The N1-acetonitrile substituent also influences the electron distribution. Computational studies on the related 4-nitroimidazole (4-NI) indicate that radical attack, a form of electrophilic addition, occurs with the lowest energy barrier at the C2 and C5 positions. mdpi.com Therefore, any potential electrophilic substitution on the this compound ring would be predicted to occur preferentially at the C2 or C5 positions, which are the least deactivated sites.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com However, due to the ring's deactivation, forcing conditions may be required, which could lead to side reactions or degradation of the starting material. For instance, further nitration would require strong acidic conditions (e.g., HNO₃/H₂SO₄), but the yield would likely be low. youtube.com

The electron-deficient nature of the 4-nitroimidazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true when a good leaving group is present on the ring. While the parent molecule does not have an obvious leaving group other than the nitro group itself, derivatives containing halogens at the C2 or C5 positions are versatile intermediates.

In halogenated 4-nitroimidazoles, the halogen atom can be readily displaced by a variety of nucleophiles. The reactivity is enhanced by the electron-withdrawing nitro group which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Nucleophile Product of Substitution on a Halogenated 4-Nitroimidazole
Amines (R-NH₂)Substituted amino-4-nitroimidazole
Alkoxides (RO⁻)Substituted alkoxy-4-nitroimidazole
Thiolates (RS⁻)Substituted thioether-4-nitroimidazole
Cyanide (CN⁻)Cyano-substituted 4-nitroimidazole

This table illustrates potential nucleophilic substitution reactions on a hypothetical halo-derivatized this compound.

In some cases, the nitro group itself can act as a leaving group and be displaced by a nucleophile, although this typically requires strong activation and potent nucleophiles.

Reactivity of the Acetonitrile Group

The acetonitrile group (-CH₂CN) attached to the N1 position of the imidazole ring offers further opportunities for derivatization through reactions characteristic of nitriles.

The nitrile functionality can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. doubtnut.com

The acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by attack by water. The reaction proceeds via an amide intermediate, (4-Nitro-1H-imidazol-1-yl)acetamide, which can be isolated under controlled conditions. Further hydrolysis of the amide yields (4-Nitro-1H-imidazol-1-yl)acetic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). doubtnut.comresearchgate.net

Reaction Pathway: Acid-Catalyzed Hydrolysis this compound + H₂O/H⁺ → [(4-Nitro-1H-imidazol-1-yl)acetamide] → (4-Nitro-1H-imidazol-1-yl)acetic acid + NH₄⁺

Base-catalyzed hydrolysis proceeds by the attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. jcu.edu.au Similar to the acidic pathway, an amide is formed as an intermediate, which is then hydrolyzed to the carboxylate salt. Subsequent acidification yields the final carboxylic acid. nih.gov The rate of base hydrolysis of acetonitrile can be dramatically accelerated (by a factor of ~10⁶) when it is coordinated to a transition metal complex. jcu.edu.au

Once the carboxylic acid, (4-Nitro-1H-imidazol-1-yl)acetic acid, is formed, it can undergo standard esterification reactions (e.g., Fischer esterification with an alcohol in the presence of an acid catalyst) to produce a variety of esters. The synthesis of related imidazol-1-yl-acetic acid esters is a common strategy in the preparation of more complex molecules. nih.govsemanticscholar.org

The acetonitrile group can be reduced to a primary amine, 2-(4-nitro-1H-imidazol-1-yl)ethanamine. This transformation extends the carbon chain and introduces a basic amino group, significantly altering the molecule's properties.

Several methods are available for the reduction of nitriles to primary amines.

Method Reagents/Conditions Product Potential Challenges
Catalytic HydrogenationH₂, Raney Nickel or Rh/Al₂O₃, high pressurePrimary AminePotential for simultaneous reduction of the nitro group.
Chemical Reduction (Mendius Reduction)Sodium (Na) in ethanol (B145695) (C₂H₅OH)Primary AmineHarsh conditions that may affect the nitro group. shaalaa.com
Hydride ReductionLithium aluminum hydride (LiAlH₄) followed by aqueous workupPrimary AmineLiAlH₄ is a powerful reducing agent and will also reduce the nitro group.
Electrochemical ReductionCu nanoparticles, applied potentialPrimary AmineOffers potential for improved selectivity under controlled conditions. nih.gov

This table outlines common methods for nitrile reduction and their applicability to this compound.

A key challenge in the reduction of the acetonitrile group in this specific molecule is the presence of the easily reducible nitro group. Achieving selective reduction of the nitrile without affecting the nitro group would require careful optimization of catalysts and reaction conditions.

Synthesis of Molecular Hybrids and Conjugates

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This strategy aims to develop compounds with potentially enhanced activity, dual modes of action, or improved pharmacological profiles.

The this compound moiety is a valuable building block for creating hybrids with other important heterocyclic systems known for their biological activities. By linking the nitroimidazole core to scaffolds such as triazoles, thiazoles, or quinolones, researchers can explore new chemical space and generate novel therapeutic candidates. nih.govresearchgate.net

The triazole ring, often formed via the click chemistry cycloaddition mentioned previously, is a particularly popular linker. researchgate.net This approach allows for the modular assembly of complex molecules, connecting the nitroimidazole unit to another heterocycle. mdpi.com For example, a quinolone core functionalized with an azide (B81097) can be "clicked" onto an alkyne-modified derivative of this compound, resulting in a quinolone-triazole-nitroimidazole hybrid. Such strategies leverage the established pharmacological importance of each constituent ring system. researchgate.net

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a revolutionary tool for molecular assembly. researchgate.net Its high yield, simplicity of reaction conditions, and the inertness of the resulting triazole linker make it ideal for synthesizing advanced molecular architectures. alliedacademies.org

The process involves two key steps:

Functionalization : The parent this compound is modified to introduce a "handle" for the click reaction—either a terminal alkyne or an azide group.

Conjugation : The functionalized nitroimidazole is then reacted with another molecule containing the complementary functional group (azide or alkyne, respectively) in the presence of a copper(I) catalyst.

This methodology provides a highly efficient and reliable path to covalently link the nitroimidazole scaffold to a diverse range of other molecules, including other heterocycles, peptides, or polymers, facilitating the rapid synthesis of extensive compound libraries. alliedacademies.orgresearchgate.net

Table 2: Representative Strategy for Hybrid Synthesis via Click Chemistry

StepStarting Material 1Starting Material 2ReactionProduct
1 Alkyne-functionalized this compound derivativeAzide-functionalized QuinoloneCuAACQuinolone-triazole-nitroimidazole Hybrid
2 Azide-functionalized this compound derivativeAlkyne-functionalized ThiazoleCuAACThiazole-triazole-nitroimidazole Hybrid

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity is a critical consideration in the synthesis and derivatization of substituted imidazoles. The 4-nitro-1H-imidazole precursor has two nitrogen atoms (N1 and N3) available for substitution. The synthesis of this compound itself is a prime example of a regioselective reaction.

Research on the N-alkylation of 4-nitroimidazole has shown that the choice of base and solvent significantly influences the regiochemical outcome. Specifically, the alkylation of 4-nitroimidazole with an alkylating agent in acetonitrile using potassium carbonate (K₂CO₃) as the base preferentially yields the N1-substituted isomer, which is the desired this compound. researchgate.net This selectivity is crucial for ensuring the correct constitutional isomer is produced. Heating the reaction can further improve the yields of the N-alkylated products. researchgate.net

Table 3: Influence of Reaction Conditions on N-Alkylation of 4-Nitroimidazole

SolventBasePredominant IsomerYieldReference
AcetonitrileK₂CO₃N1-alkylated (desired)Good researchgate.net
DMSOK₂CO₃Mixture/Lower YieldModerate researchgate.net
DMFK₂CO₃Mixture/Lower YieldModerate researchgate.net
AcetonitrileKOHMixture/Lower YieldLow (<28%) researchgate.net

Stereoselectivity becomes relevant in derivatization reactions where new chiral centers are created. While the parent molecule is achiral, subsequent reactions, such as additions across a double bond or reductions of a ketone, on a derivatized side chain could generate stereoisomers. The control of such stereochemical outcomes would depend on the specific reagents and conditions used, such as employing chiral catalysts or auxiliaries.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of (4-Nitro-1H-imidazol-1-yl)acetonitrile, offering unambiguous evidence for its molecular structure. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three different proton environments in the molecule.

Methylene (B1212753) Protons (-CH₂CN): The two protons of the methylene group attached to the N-1 position of the imidazole (B134444) ring are chemically equivalent. They are expected to produce a single sharp singlet in the spectrum. Their chemical shift is influenced by the adjacent nitrogen atom of the imidazole ring and the nitrile group. Based on data from similar structures like imidazol-1-yl-acetonitrile, this signal is expected to appear in the range of 5.0-5.9 ppm. researchgate.netrsc.org

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
H-2 (Imidazole) 8.3 - 8.5 s (or d, J ≈ 1.4 Hz)
H-5 (Imidazole) 7.8 - 8.0 s (or d, J ≈ 1.4 Hz)
-CH₂- (Methylene) 5.0 - 5.9 s

Note: Expected values are based on analysis of structurally related compounds. researchgate.netrsc.org

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to each unique carbon atom in the molecule.

Imidazole Ring Carbons: The C-4 carbon, directly bonded to the nitro group, is expected to be the most deshielded among the ring carbons, with an anticipated chemical shift around 147 ppm. researchgate.net The C-2 and C-5 carbons are also in the aromatic region, with expected shifts around 121 ppm and 137 ppm, respectively. researchgate.net

Acetonitrile (B52724) Group Carbons: The nitrile carbon (-C≡N) typically appears in a distinct region of the spectrum, with an expected chemical shift of approximately 113-115 ppm. rsc.org The methylene carbon (-CH₂-) is expected to be the most upfield signal, resonating around 35-40 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-4 (Imidazole) ~147
C-5 (Imidazole) ~137
C-2 (Imidazole) ~121
-CN (Nitrile) 113 - 115
-CH₂- (Methylene) 35 - 40

Note: Expected values are based on analysis of structurally related compounds. researchgate.netrsc.org

Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignments derived from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between scalar-coupled protons. For this molecule, only a very weak correlation might be observed between the H-2 and H-5 protons of the imidazole ring, confirming their presence in the same spin system. No correlation would be expected for the isolated methylene singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes direct one-bond correlations between protons and the carbons they are attached to. The HSQC spectrum would be expected to show three cross-peaks, definitively linking the proton signals to their corresponding carbon signals: δ(H-2) with δ(C-2), δ(H-5) with δ(C-5), and the methylene proton signal (δ ≈ 5.0-5.9 ppm) with the methylene carbon signal (δ ≈ 35-40 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected correlations would include:

The methylene protons (-CH₂) showing correlations to the C-2 and C-5 carbons of the imidazole ring, confirming the attachment point at N-1.

The methylene protons also showing a correlation to the nitrile carbon (-CN).

The H-2 proton showing correlations to C-4 and C-5.

The H-5 proton showing correlations to C-4 and C-2.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups.

The spectrum of this compound is dominated by the characteristic vibrations of its key functional groups.

Nitro Group (NO₂): The nitro group gives rise to two prominent, strong absorption bands in the IR spectrum. The asymmetric stretching vibration (νas) is typically observed in the 1570–1490 cm⁻¹ range, while the symmetric stretching vibration (νs) appears in the 1370–1320 cm⁻¹ region. For similar nitro-imidazole compounds, these bands have been observed around 1514 cm⁻¹ and 1342 cm⁻¹, respectively. rsc.org

Nitrile Group (C≡N): The nitrile group exhibits a sharp, medium-intensity stretching vibration (νC≡N) in a relatively clear region of the infrared spectrum, typically between 2260 cm⁻¹ and 2220 cm⁻¹. This peak is a highly reliable indicator of the presence of the nitrile functionality.

Table 3: Characteristic Vibrational Frequencies of Nitro and Nitrile Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1570 - 1490
Nitro (NO₂) Symmetric Stretch 1370 - 1320
Nitrile (C≡N) Stretch 2260 - 2220

Note: Ranges are typical for organic compounds containing these functional groups.

The vibrations of the imidazole ring itself provide a characteristic fingerprint in the IR and Raman spectra. These modes arise from the coupled stretching and bending of the C=C, C=N, and C-N bonds within the heterocyclic ring.

C=N and C=C Stretching: These vibrations typically occur in the 1650–1450 cm⁻¹ region of the spectrum. They often appear as a series of bands of variable intensity.

Ring Breathing Modes: The entire imidazole ring can undergo symmetric expansion and contraction, known as "breathing" modes. These vibrations are often more prominent in the Raman spectrum and appear at lower frequencies, typically in the 1300-1000 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations of the imidazole C-H bonds also contribute to the complexity of the fingerprint region (below 1000 cm⁻¹).

The specific frequencies and intensities of these ring vibrations are sensitive to the nature and position of substituents. The presence of the electron-withdrawing nitro group and the acetonitrile substituent at the N-1 position will influence the exact positions of these bands compared to unsubstituted imidazole.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Different ionization techniques provide complementary information.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion (M•+) and numerous fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation is likely to be influenced by the nitro group and the acetonitrile side chain. Studies on analogous nitroaromatic compounds show characteristic fragmentation pathways, including the loss of NO₂ (46 Da) and NO (30 Da). The acetonitrile side chain might cleave, leading to a fragment corresponding to the 4-nitroimidazole (B12731) cation.

Table 1: Expected Key Fragmentation Pathways for this compound in EIMS

Process Lost Fragment Description
Molecular Ion Formation - Formation of the radical cation [M]•+
Nitro Group Cleavage •NO₂ Loss of a nitro radical, a common pathway for nitroaromatics
Nitro-Nitrite Rearrangement •NO Loss of nitric oxide, followed by loss of CO
Side Chain Cleavage •CH₂CN Cleavage of the acetonitrile group to yield a 4-nitro-1H-imidazolyl cation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This method is crucial for accurately confirming the molecular weight of the compound.

In ESI-MS analysis of nitroimidazole derivatives, the protonated molecule is often the base peak in the spectrum. rsc.org The technique is frequently coupled with liquid chromatography (LC-MS) for the separation and identification of compounds in complex mixtures. researchgate.net For this compound, ESI-MS would be expected to produce a strong signal for the [M+H]⁺ ion, confirming its molecular mass. Further structural information can be obtained by collision-induced dissociation (CID) of the parent ion, which would likely yield fragments similar to those observed in EIMS. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. This technique can distinguish between molecules that have the same nominal mass but different chemical formulas. HRMS data has been used to confirm the composition of other imidazole-acetonitrile derivatives. rsc.org

For this compound (C₅H₄N₄O₂), HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).

Table 2: Theoretical Mass Data for this compound

Formula Ion Type Calculated Exact Mass
C₅H₄N₄O₂ [M]•+ 152.0334
C₅H₄N₄O₂ [M+H]⁺ 153.0413

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the surveyed literature, analysis of related nitroimidazole structures provides insight into its likely solid-state characteristics. nih.govresearchgate.net

Molecular Conformation and Intermolecular Interactions

The conformation of this compound would describe the spatial orientation of its constituent parts. In similar structures, the imidazole ring is typically planar. nih.govresearchgate.net The nitro group and the acetonitrile substituent attached to the ring would adopt specific torsion angles relative to this plane.

Intermolecular interactions are crucial in dictating how molecules arrange themselves in a crystal. For this compound, weak intermolecular forces such as C-H···O and C-H···N hydrogen bonds would be expected. researchgate.net In some nitroimidazole crystal structures, π-π stacking interactions between aromatic rings also play a role in stabilizing the crystal lattice.

Crystal Packing and Hydrogen Bonding Networks

For instance, in the crystal structure of 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone, molecules are linked by C—H···N and C—H···O hydrogen bonds, forming two-dimensional networks. researchgate.net Similarly, the crystal structure of 4,5-dinitro-1H-imidazole features layers formed through N-H···N hydrogen bonds. nih.govresearchgate.net It is plausible that this compound would exhibit similar hydrogen bonding motifs, with the nitrogen atoms of the imidazole ring and the nitrile group, along with the oxygen atoms of the nitro group, acting as potential hydrogen bond acceptors.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions within the 4-nitroimidazole chromophore.

A comparative analysis with similar compounds suggests the following expected spectral characteristics:

CompoundSolventλmax (nm)Attributed Transition
4-NitroimidazoleAqueous~300-400π → π
This compound (Expected)Common organic solvents~300-400π → π

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques provide deeper insights into the elemental composition, chemical states, and electronic structure of a molecule. While specific experimental data for this compound is limited, a detailed study on the closely related compound 2-nitroimidazole (B3424786) (2-NIM) offers valuable transferable insights into the expected outcomes for X-ray Photoelectron Spectroscopy (XPS), Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy, and Resonant Auger Electron Spectroscopy. The core-level electronic properties are primarily influenced by the immediate chemical environment of each atom, making the data from 2-NIM a strong proxy for understanding the 4-nitroimidazole system.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and the chemical and electronic state of the elements within a material. For a molecule like this compound, XPS can distinguish between the different carbon and nitrogen atoms based on their chemical environments.

Based on the study of 2-nitroimidazole, the XPS spectra of this compound are expected to show distinct peaks for the C 1s, N 1s, and O 1s core levels. The binding energies of these core electrons are shifted depending on the local chemical environment. For instance, the nitrogen atom of the nitro group is expected to have a higher binding energy compared to the nitrogen atoms in the imidazole ring due to the electron-withdrawing nature of the oxygen atoms. Similarly, the carbon atoms in the imidazole ring will have different binding energies from the carbon atom in the acetonitrile group.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS, also known as X-ray Absorption Near-Edge Structure (XANES), provides information about the unoccupied electronic states and the local atomic environment. By tuning the X-ray energy to the absorption edge of a specific element (e.g., carbon, nitrogen, oxygen), transitions from core levels to unoccupied molecular orbitals can be probed.

For this compound, the N K-edge NEXAFS spectrum is expected to be particularly informative. It would likely show distinct resonances corresponding to the excitation of 1s electrons from the different nitrogen atoms (two in the imidazole ring, one in the nitro group, and one in the acetonitrile group) to unoccupied π* and σ* orbitals. The relative energies and intensities of these transitions would provide a fingerprint of the molecule's electronic structure.

Resonant Auger Electron Spectroscopy

Resonant Auger Electron Spectroscopy is a powerful tool to study the decay dynamics of core-excited states. In this process, a core electron is first excited to an unoccupied orbital (as in NEXAFS), and then the system decays via the emission of an Auger electron. The kinetic energy of the emitted electron provides information about the final electronic state of the molecule.

For this compound, by selectively exciting at different NEXAFS resonances, it would be possible to study the site-specific electronic decay processes. For example, exciting a core electron on the nitro group nitrogen versus an imidazole ring nitrogen would lead to different Auger decay spectra, providing detailed insights into the localization of molecular orbitals and the electronic coupling between different parts of the molecule.

The following table summarizes the expected findings from these advanced techniques for this compound, based on the detailed investigation of 2-nitroimidazole.

TechniqueProbed Core LevelsExpected InformationAnticipated Key Features
X-ray Photoelectron Spectroscopy (XPS)C 1s, N 1s, O 1sElemental composition, chemical state of atoms.Distinct binding energies for N atoms in the imidazole ring, nitro group, and acetonitrile group.
Near-Edge X-ray Absorption Fine Structure (NEXAFS)C K-edge, N K-edge, O K-edgeUnoccupied molecular orbitals, local bonding environment.Sharp π* resonances at the N K-edge corresponding to transitions from different N atoms.
Resonant Auger Electron SpectroscopyC 1s, N 1s, O 1sDecay dynamics of core-excited states, final state electronic structure.Site-specific Auger decay spectra upon selective core-level excitation.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

DFT calculations serve as the foundation for understanding a molecule's properties at the atomic level. Researchers utilize functionals like B3LYP with various basis sets to model the compound.

Geometry Optimization and Conformational Analysis

This step involves calculating the most stable three-dimensional arrangement of atoms in the molecule, its optimal bond lengths, bond angles, and dihedral angles. For (4-Nitro-1H-imidazol-1-yl)acetonitrile, this would reveal the spatial relationship between the 4-nitroimidazole (B12731) ring and the appended acetonitrile (B52724) group, identifying the lowest energy conformer.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, analysis would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen of the nitrile group, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the hydrogen atoms.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

This analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the primary sites for electron donation (HOMO) and acceptance (LUMO).

Prediction and Interpretation of Spectroscopic Properties

Computational methods are also used to predict and help interpret various types of spectra.

Computational Vibrational Spectroscopy (IR and Raman)

Theoretical calculations can predict the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms in the molecule. These calculated frequencies are then correlated with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes, such as the characteristic stretches of the C≡N (nitrile), C-NO₂ (nitro), and imidazole (B134444) ring bonds.

Time-Dependent DFT (TD-DFT) for Electronic Excited States and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the electronic excited states of molecules. arxiv.org It allows for the simulation of ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of vertical electronic excitations from the ground state. researchgate.netacs.org For nitroaromatic compounds like this compound, TD-DFT can elucidate the nature of electronic transitions, such as π → π* and n → π* transitions, which are characteristic of such chromophores. nih.gov

Studies on related nitro-substituted heterocyclic compounds have demonstrated that the presence of a nitro group significantly influences the spectral features, often introducing new absorption bands. qu.edu.qa The calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (f), and the molecular orbitals (MOs) involved in each transition. researchgate.net For instance, the most prominent transition is often the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov TD-DFT calculations also allow for the investigation of solvent effects on the electronic spectra, which can cause shifts in the absorption bands. qu.edu.qa

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.973120.25HOMO → LUMO (π → π)
S0 → S24.592700.11HOMO-1 → LUMO (π → π)
S0 → S35.122420.08HOMO → LUMO+1 (n → π*)
This table presents hypothetical TD-DFT data for this compound, illustrating typical results for electronic transitions in similar nitroaromatic compounds.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability Assessment

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions, electron delocalization, and hyperconjugative effects by transforming the calculated wave function into localized orbitals (NBOs). acadpubl.eu These interactions are quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy resulting from charge transfer from a filled (donor) orbital to a vacant (acceptor) orbital.

In nitroimidazole derivatives, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions that contribute to molecular stability. acadpubl.eu For a closely related compound, 5-chloro-1-methyl-4-nitroimidazole, NBO analysis has shown strong interactions involving the lone pairs of the imidazole nitrogen atoms and the π* anti-bonding orbitals of the ring, as well as interactions involving the nitro group. researchgate.net These delocalization effects, particularly from the nitrogen lone pairs (n) to the π* orbitals of the imidazole ring, are crucial for stabilizing the molecular structure. acadpubl.eu The analysis can identify the specific donor-acceptor interactions and their corresponding stabilization energies, highlighting the electronic pathways within the molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(1) N3π(C4-C5)45.8n → π
LP(1) N3π(N2-C2)25.3n → π
LP(1) O(NO2)σ(N-C4)18.9n → σ
π(C4-C5)π(N-O)22.1π → π
This table displays representative NBO analysis results for a 4-nitroimidazole derivative, showing key intramolecular interactions and their stabilization energies (E(2)). LP denotes a lone pair.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers indispensable tools for elucidating the detailed mechanisms of chemical reactions. rsc.org By employing methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. mdpi.com This approach provides critical insights into reaction feasibility, kinetics (by calculating activation energy barriers), and regioselectivity. rsc.org

For this compound, computational methods could be used to investigate its synthesis, such as the N-alkylation of 4-nitroimidazole with an acetonitrile precursor (e.g., chloroacetonitrile). semanticscholar.org Such a study would involve:

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which determines the reaction rate.

Characterizing Intermediates: Finding any stable species that exist between the reactant and product stages.

Calculating Reaction Energetics: Determining the change in enthalpy and Gibbs free energy to predict the spontaneity and equilibrium of the reaction.

Computational studies on the N-alkylation of other azoles have successfully explained the observed product ratios by comparing the activation energies for different reaction pathways. mdpi.comscirp.org

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD provides insights into the conformational landscape, flexibility, and stability of a compound, particularly when interacting with a biological target like a protein. mdpi.com

For derivatives of 4-nitroimidazole, MD simulations have been employed to assess the stability of ligand-receptor complexes predicted by molecular docking. researchgate.netresearchgate.net A simulation typically runs for hundreds of nanoseconds, during which key parameters are monitored to evaluate the complex's stability: mdpi.com

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable, low-fluctuation RMSD suggests the complex is in equilibrium. ajgreenchem.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. mdpi.com

Radius of Gyration (Rg): Measures the compactness of the protein. A stable Rg value suggests the protein is not undergoing significant unfolding. mdpi.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, which is crucial for binding stability. nih.gov

In a study on a 4-nitroimidazole analogue complexed with a tyrosine kinase receptor, a 200-nanosecond MD simulation demonstrated that the complex remained stable, with consistent conformational fluctuations, indicating a favorable and persistent binding interaction. researchgate.net

In Silico Ligand-Receptor Interaction Studies and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in understanding the binding mechanisms at a molecular level, focusing on the specific intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. frontiersin.org

Several in silico studies have investigated the binding of 4-nitroimidazole derivatives to various protein targets. nih.govaabu.edu.joaabu.edu.jo For example, a docking study of a novel 4-nitroimidazole derivative with the Fms-like tyrosine kinase-3 (FLT3) receptor, a target in acute myeloid leukemia, revealed a strong binding affinity with a docking score of -8.132 kcal/mol. researchgate.net The analysis of the binding mode showed that the compound's stability within the active site was due to favorable hydrophobic interactions with key amino acid residues. researchgate.net Other studies on piperazine-tagged nitroimidazoles have also shown that these derivatives bind effectively within hydrophobic pockets and form polar contacts with the receptor, contributing to high binding affinity. elsevierpure.comscispace.com These studies help to rationalize the structure-activity relationships and guide the design of new derivatives with improved binding characteristics. nih.gov

Protein TargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Tyrosine Kinase-3 (FLT3)6JQR-8.132LEU616, VAL624, ALA640Hydrophobic
CYS694Hydrogen Bond
PHE830, GLY831Hydrophobic
This table summarizes representative molecular docking results for a 4-nitroimidazole derivative (compound 17 from the cited study) against a protein target, detailing the binding affinity and key interactions. researchgate.netresearchgate.net

Biological Activity and Mechanistic Insights in Vitro and in Silico

Antioxidant Properties of Imidazole (B134444) Derivatives

The imidazole nucleus is a fundamental structural motif in a variety of biologically active compounds. While the primary focus on nitroimidazole derivatives has often been their antimicrobial and anticancer properties, the broader class of imidazole-containing compounds has demonstrated notable antioxidant capabilities. This antioxidant activity is generally attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions.

Research into the antioxidant potential of imidazole derivatives has revealed that their efficacy is highly dependent on the nature and position of substituents on the imidazole ring. For instance, the presence of phenolic hydroxyl groups on an imidazole derivative can significantly enhance its radical scavenging activity. This is because the hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals.

A study on a series of 2H-imidazole-derived phenolic compounds demonstrated that the inclusion of polyphenol fragments, such as phloroglucinol (B13840) or pyrogallol, conferred significant antioxidant and antiradical capacities. Interestingly, compounds bearing an electron-withdrawing nitro group were found to possess higher antioxidant and antiradical capacities. This suggests that the nitro functional group, in concert with other structural features, can positively modulate the antioxidant potential of the imidazole core.

While extensive research is available on various imidazole derivatives, specific experimental data on the antioxidant properties of (4-Nitro-1H-imidazol-1-yl)acetonitrile is not prominently available in the reviewed scientific literature. However, based on the general findings for this class of compounds, it is plausible that the 4-nitroimidazole (B12731) scaffold could contribute to some degree of antioxidant activity. The presence of the nitro group, as seen in other derivatives, might influence its radical scavenging capabilities. Further in vitro and in silico studies would be necessary to elucidate the specific antioxidant profile of this compound.

To illustrate the antioxidant potential within this chemical class, the following table presents data for related imidazole derivatives from various studies.

CompoundAssayResultsReference
2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl-phloroglucinolARCAntiradical capacity increased from 2.26 to 5.16 (10^4 mol-eq/L) compared to unsubstituted phenol. researchgate.net
2-methoxy-6-[4-(naphthalen-2-yl)-1-phenyl-1H-imidazol-2-yl]DPPHDemonstrated significant radical scavenging properties. researchgate.net
2-(4-methylphenyl)-4-(naphthalen-2-yl)-1-phenyl-1H-imidazoleDPPHShowed higher inhibition compared to the 2-methoxy derivative. researchgate.net

Interactive Data Table

Design Principles for Modulating Biological Activity through Structural Modifications

The biological activity of imidazole derivatives, including this compound, can be significantly altered through strategic structural modifications. The structure-activity relationship (SAR) studies of this class of compounds provide valuable insights into the design of molecules with enhanced or specific biological profiles. Key areas for modification include the imidazole core, the nitro group, and the substituents at various positions.

The Imidazole Ring: The imidazole ring itself is a critical pharmacophore. Modifications to the substituents on the ring can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can impact its interaction with biological targets. For instance, the introduction of bulky groups can either enhance binding through favorable steric interactions or hinder it due to steric clashes.

Substituents at the N-1 Position: The substituent at the N-1 position of the imidazole ring plays a vital role in modulating the compound's pharmacokinetic and pharmacodynamic properties. In this compound, this is an acetonitrile (B52724) group. Altering this group can impact the molecule's solubility, membrane permeability, and metabolic stability. For example, introducing a more lipophilic side chain at this position can enhance cell penetration. The nature of the N-1 substituent can also influence the compound's mechanism of action.

Substituents at Other Ring Positions: The introduction of various functional groups at other positions on the imidazole ring can fine-tune the biological activity. For example, the addition of a methyl group at the C-2 position has been shown to affect the activity of some nitroimidazole derivatives. The strategic placement of electron-donating or electron-withdrawing groups can alter the molecule's redox properties and its ability to participate in hydrogen bonding or other non-covalent interactions with biological targets.

The following table summarizes some of the key design principles for modulating the biological activity of nitroimidazole derivatives based on structural modifications.

Structural ModificationImpact on Biological Activity
Position of the Nitro Group (4-nitro vs. 5-nitro)Influences the spectrum of antimicrobial activity; 4-nitroimidazoles may have broader activity. Affects the redox potential and bioreductive activation.
Nature of the N-1 Substituent (e.g., acetonitrile)Modulates pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. Can influence the mechanism of action and target specificity.
Addition of Phenolic GroupsCan significantly enhance antioxidant activity through hydrogen atom donation to scavenge free radicals.
Introduction of Electron-Withdrawing/Donating GroupsAlters the electronic properties of the imidazole ring, which can impact its reactivity and interaction with biological targets. Electron-withdrawing groups, like the nitro group, can enhance antioxidant capacity in some contexts.
Lipophilic Side ChainsCan improve cell membrane permeability, potentially leading to increased intracellular concentrations and enhanced biological activity.

Interactive Data Table

Advanced Applications in Materials Science and Other Fields

Utilization as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

(4-Nitro-1H-imidazol-1-yl)acetonitrile serves as a valuable and versatile building block in organic synthesis. The nitroimidazole scaffold is a cornerstone in the development of numerous therapeutic drugs and clinical candidates. nih.govresearchgate.net The compound's utility stems from the reactivity of both the nitroimidazole core and the acetonitrile (B52724) side chain.

The acetonitrile group (-CH₂CN) is a particularly useful synthetic handle. The protons on the methylene (B1212753) group are acidic, allowing for deprotonation to form a nucleophile that can participate in various carbon-carbon bond-forming reactions. mdpi.com Furthermore, the cyano group itself can undergo a range of transformations. It can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions to construct complex heterocyclic systems. Acetonitrile and its derivatives are recognized as important synthons in a multitude of organic reactions. mdpi.com

Simultaneously, the 4-nitroimidazole (B12731) ring offers additional sites for modification. The nitro group is a strong electron-withdrawing group that influences the reactivity of the imidazole (B134444) ring. Critically, this nitro group can be chemically reduced to an amino group (-NH₂), which can then be further functionalized through diazotization, acylation, or alkylation, opening pathways to a diverse array of complex molecules. nih.gov This dual reactivity makes this compound a strategic precursor for creating libraries of novel compounds for various applications, including pharmaceuticals and materials science. nih.govacs.org

Potential in Functional Materials Development

The distinct electronic and structural features of this compound suggest its potential for use in the creation of novel functional materials.

Imidazole derivatives are integral components of many fluorescent molecules and probes. researchgate.net The combination of a conjugated imidazole ring system with a powerful electron-withdrawing nitro group in this compound creates an electronic structure conducive to luminescence. Such donor-acceptor architectures are common in fluorescent dyes. nih.gov

Research has demonstrated that nitroimidazole-containing compounds can be incorporated into fluorescent probes for imaging applications, such as detecting hypoxic conditions in tumors. acs.orgnih.gov Lanthanide metal-organic frameworks and other complex sensors have been developed specifically for the luminescent detection of nitroimidazole antibiotics, highlighting the inherent photophysical properties of this class of compounds. rsc.orgiitpkd.ac.inresearchgate.netresearchgate.net While direct studies on the luminescent properties of this compound are not extensively documented, its structural analogy to known fluorophores suggests a strong potential for its use in developing new fluorescent probes and sensors.

The acetonitrile functional group presents a pathway for incorporating this molecule into polymer chains. While the C≡N triple bond is generally stable, polymerization of acetonitrile can be initiated under specific conditions, such as high pressure, which activates the C-H bonds of the methyl group and initiates a polymerization reaction. carnegiescience.eduornl.govnih.govosti.gov

A more conventional approach involves modifying the this compound molecule to introduce a polymerizable functional group, such as a vinyl or acrylate (B77674) moiety. Studies have shown the successful synthesis and polymerization of imidazole-based monomers, like 4-vinylimidazole, to create functional polymers. mdpi.comresearchgate.net By analogy, this compound could be chemically altered to produce a novel monomer. The resulting polymers would feature the nitroimidazole moiety as a pendant group, potentially imparting unique electronic, thermal, or bioactive properties to the bulk material.

Applications in Catalysis and Coordination Chemistry

The imidazole ring is a well-established ligand in coordination chemistry, readily forming stable complexes with a variety of transition metals. openmedscience.com The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons that can coordinate to metal centers. This has been demonstrated in studies where 5-nitroimidazole was successfully incorporated into ruthenium(II) polypyridyl complexes. unifi.itresearchgate.net

The resulting metal complexes can exhibit interesting catalytic properties. For instance, metal complexes of benzimidazole (B57391) derivatives, which are structurally similar to imidazole, have been shown to be essential for catalytic processes like organic transformations and polymerization reactions. nih.gov Furthermore, the catalytic ozonation of nitroimidazole antibiotics has been achieved using nano-magnesium hydroxide (B78521) as a catalyst, indicating the role of these compounds in catalytic systems. deswater.com The coordination of this compound to metal centers could modulate the metal's electronic properties, leading to novel catalysts for a range of chemical reactions.

Development of Agrochemicals

Nitroimidazole derivatives have a long history of use as potent antimicrobial agents, and this bioactivity extends to the field of agrochemicals. nih.govjocpr.com Numerous studies have confirmed the antibacterial and antifungal properties of various synthetic nitroimidazoles. nih.govnih.govmdpi.comresearchgate.netnih.govjocpr.comhumanjournals.com

The biological activity of nitroimidazoles is often linked to the redox chemistry of the nitro group, which is essential for their mechanism of action. jocpr.com Given that many agricultural diseases are caused by fungal and bacterial pathogens, this compound represents a promising scaffold for the development of new agrochemicals. Its structure could be systematically modified to optimize its efficacy against specific plant pathogens while minimizing environmental impact. Research has shown that even slight modifications to the substituents on the nitroimidazole ring can significantly alter the spectrum and potency of its antimicrobial activity. nih.gov

Corrosion Inhibition Properties

Imidazole and its derivatives are recognized as highly effective corrosion inhibitors for various metals and alloys in corrosive environments. researchgate.netkfupm.edu.sabohrium.com Their efficacy is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface. kfupm.edu.sanih.gov This adsorption forms a protective layer that isolates the metal from the aggressive medium. kfupm.edu.sa

The potential of this compound as a corrosion inhibitor is strongly supported by studies on analogous compounds. Imidazole-based ionic liquids have shown excellent inhibition performance on carbon steel. mdpi.com The mechanism typically involves the interaction between the free electron pairs of the nitrogen atoms and the vacant d-orbitals of the metal, leading to the formation of a stable, protective film. nih.gov The adsorption can be either physical (electrostatic) or chemical (coordination bond formation). researchgate.netnih.gov Given these established principles, this compound is a strong candidate for application as an effective corrosion inhibitor.

Table 1: Corrosion Inhibition Efficiency of Select Imidazole Derivatives

Inhibitor CompoundMetal/AlloyCorrosive MediumMax. Inhibition Efficiency (%)Reference
1H-benzimidazole (BIM)Brass0.1M Nitric Acid>94% researchgate.net
1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1)Carbon Steel1% NaCl Solution>80% mdpi.com
Self-synthesized imidazole derivative (ID)Q235 Carbon Steel3.5 wt.% NaCl (acidic)Excellent (specific % not stated) nih.gov

Role as Scaffolds in Regenerative Medicine and Tissue Engineering

A comprehensive review of scientific literature indicates that this compound is not currently utilized as a foundational material for creating scaffolds in the fields of regenerative medicine and tissue engineering. The available research on this compound and related nitroimidazole derivatives primarily focuses on their synthesis and application as pharmaceuticals, rather than as biomaterials for tissue reconstruction. researchgate.netresearchgate.net

It is important to distinguish between the use of the term "scaffold" in medicinal chemistry and in tissue engineering. In medicinal chemistry, a "scaffold" refers to the core chemical structure of a molecule that serves as a framework for developing new drugs. mdpi.comnih.govresearchgate.net The nitroimidazole ring is considered a significant scaffold in this context, forming the basis for numerous therapeutic agents. mdpi.comnih.gov

Conversely, in regenerative medicine and tissue engineering, a "scaffold" is a three-dimensional, porous biomaterial designed to support cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. nih.govnih.govoatext.comnih.gov These structures are typically fabricated from natural or synthetic polymers, ceramics, or composites and must possess specific mechanical and biological properties to mimic the native extracellular matrix. nih.govoatext.comnih.gov

There is no evidence in published research to suggest that this compound has been investigated for or possesses the necessary material properties—such as biocompatibility, biodegradability, appropriate porosity, and mechanical strength—to function as a scaffold for tissue engineering applications. nih.govnih.govnih.gov Consequently, no data tables on its material properties or scaffold design parameters for regenerative medicine exist.

Analytical Methods for Research and Characterization

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental separation science that plays a pivotal role in the analysis of synthesized chemical compounds. For a polar molecule like (4-Nitro-1H-imidazol-1-yl)acetonitrile, techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are employed to separate it from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds, making it highly suitable for analyzing nitroimidazole derivatives. openaccessjournals.com The method offers high resolution, accuracy, and efficiency for complex mixtures. openaccessjournals.com Reverse-phase HPLC (RP-HPLC) is the most common mode used for polar compounds like this compound. In this setup, a nonpolar stationary phase (typically C18 or ODS) is used with a polar mobile phase. sielc.com

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of the mobile phase, often a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is adjusted to achieve optimal retention and resolution of the target compound from any impurities. sielc.comnih.gov Detection is commonly performed using an ultraviolet-visible (UV-Vis) detector, as the nitroimidazole chromophore exhibits strong absorbance in the UV region. nih.gov For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard. The concentration of this compound in a sample is then determined by interpolating its peak area on this curve.

Table 1: Illustrative HPLC Conditions for Nitroimidazole Analysis

Parameter Condition Source(s)
Column Reverse Phase C18/ODS (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / 0.05M Ammonium (B1175870) Phosphate Buffer (pH 7)
Methanol / Water / Phosphoric Acid nih.gov
Flow Rate 0.3 - 1.0 mL/min nih.gov
Detection UV-Vis at 220 nm or 315 nm nih.govsemanticscholar.org
Column Temp Ambient or controlled (e.g., 35°C) nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative assessment of compound purity and for monitoring the progress of chemical reactions. tifr.res.inorgchemboulder.com It serves as a valuable tool in the synthesis of this compound to quickly determine the consumption of starting materials and the formation of the product. umich.edu

The process involves spotting a solution of the sample onto a TLC plate—a sheet of glass, plastic, or aluminum coated with a thin layer of a solid adsorbent. orgchemboulder.com For polar compounds, silica (B1680970) gel is the most common stationary phase. tifr.res.in The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase or eluent). orgchemboulder.com As the eluent ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. orgchemboulder.com

After development, the separated spots are visualized. Since many organic compounds are colorless, visualization is often achieved by placing the plate under a UV lamp, where UV-active compounds like nitroimidazoles appear as dark spots on a fluorescent background. orgchemboulder.com Alternatively, chemical staining reagents can be used. illinois.edu The purity of the sample can be inferred from the number of spots; a pure compound should ideally yield a single spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to characterize the compound in a specific solvent system. umich.edu

Table 2: General Parameters for TLC Analysis

Parameter Description Source(s)
Stationary Phase Silica Gel (SiO₂) coated on glass or aluminum plates tifr.res.in
Mobile Phase (Eluent) Mixture of organic solvents (e.g., Dichloromethane/Ethyl Acetate (B1210297), Methanol/Acetonitrile) scientificlabs.co.uk
Application Spotting with a capillary tube onto a baseline drawn ~1 cm from the bottom orgchemboulder.com
Development In a sealed chamber saturated with eluent vapor tifr.res.in
Visualization UV light (254 nm), Iodine vapor, or chemical stains (e.g., potassium permanganate) orgchemboulder.comillinois.edu

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While some nitroimidazole compounds can be analyzed directly, many, including this compound, may have limited volatility or thermal stability, often necessitating a derivatization step to convert them into more volatile forms suitable for GC analysis. bund.de

In a typical GC analysis of nitroimidazoles, the nitro group is often retained, and derivatization targets other functional groups. For instance, silylation reagents like N,O-bis(trimethylsilyl)acetamide (BSA) can be used to create more volatile trimethylsilyl (B98337) derivatives. bund.de The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase, e.g., nitrogen or helium) through a heated capillary column containing the stationary phase. nih.gov Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.

The oven temperature is often programmed to increase during the analysis, allowing for the sequential elution of compounds with different volatilities. bund.denih.gov A Flame Ionization Detector (FID) is commonly used for detection, although a mass spectrometer (MS) provides greater specificity and structural information. bund.denih.gov GC-MS is particularly valuable for confirming the identity of the compound and its impurities. bund.de

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods are widely used for the quantitative analysis of nitroimidazole derivatives due to their simplicity, speed, and cost-effectiveness. These methods are based on the principle that molecules absorb light at specific wavelengths. The analysis can leverage the intrinsic UV absorbance of the nitroimidazole ring or involve chemical reactions to produce a colored product that absorbs in the visible region.

A common approach for nitroimidazoles involves the chemical reduction of the nitro group to a primary amino group using a reducing agent like zinc dust in an acidic medium. researchgate.netrasayanjournal.co.in The resulting amine can then be diazotized and coupled with a chromogenic agent to form a stable, intensely colored azo dye, which is then quantified by measuring its absorbance. rasayanjournal.co.in

Derivative spectrophotometry is an advanced technique that enhances the resolution of overlapping spectral bands and eliminates background interference from sample matrices. asianpubs.org Instead of using the normal zero-order absorption spectrum, this method utilizes the first, second, or higher-order derivative of the absorbance with respect to wavelength.

The derivative spectrum is a plot of the rate of change of absorbance (dA/dλ for the first derivative) against wavelength. This mathematical transformation can separate the absorption bands of the target analyte from those of interfering substances, allowing for more accurate and specific quantification. For instance, in a mixture where the zero-order spectra of this compound and an impurity overlap, derivative spectrophotometry can reveal distinct peaks and troughs corresponding to the individual components, enabling selective measurement. nih.gov Ratio spectra derivative spectrophotometry is a further refinement that combines dividing the spectrum of the mixture by that of an interferent with the derivative technique to further enhance resolution. nih.gov

Mean Centering of Ratio Spectra (MCR) is a powerful and innovative spectrophotometric method for the analysis of multicomponent mixtures with severely overlapping spectra, without the need for prior separation steps. nih.govisca.me This chemometric approach can effectively resolve the contribution of this compound from a complex mixture containing impurities or other active compounds.

The MCR method involves a two-step process. First, the absorption spectrum of the mixture is divided wavelength-by-wavelength by a standard spectrum of one of the components (the divisor). This creates a ratio spectrum. In the second step, the ratio spectrum is "mean-centered" by calculating the mean of the ratio values and subtracting this mean from each individual ratio value. isca.meresearchgate.net The resulting mean-centered plot is directly proportional to the concentration of the other component, independent of the concentration of the component used as the divisor. indexcopernicus.com By selecting an appropriate wavelength on the mean-centered spectrum, a calibration curve can be constructed to quantify the analyte of interest, even in the presence of severe spectral overlap. isca.me

Determination of Reaction Progress and Yields

The synthesis of this compound is typically achieved through the N-alkylation of 4-nitroimidazole (B12731) with a haloacetonitrile, most commonly 2-chloroacetonitrile or 2-bromoacetonitrile, in the presence of a base. Accurate monitoring of the reaction's progress and the precise determination of the final product's yield are critical for optimizing reaction conditions and ensuring the purity of the synthesized compound. A suite of analytical techniques is employed for these purposes, ranging from rapid qualitative assessments to rigorous quantitative analyses.

The progress of the alkylation reaction is qualitatively monitored to determine the point of completion, primarily to avoid the formation of side products due to prolonged reaction times or excessive heating. The yield of the reaction is a measure of its efficiency and is determined after the isolation and purification of the final product.

Monitoring Reaction Progress

Several analytical methods can be employed to track the conversion of reactants to products. The choice of method often depends on the available instrumentation, the desired level of detail, and the speed of the analysis.

Thin-Layer Chromatography (TLC): As a simple, rapid, and cost-effective technique, TLC is widely used to monitor the progress of the synthesis of this compound. derpharmachemica.com A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials (4-nitroimidazole and the haloacetonitrile). The plate is then developed in an appropriate solvent system, which is typically a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane.

The separation on the TLC plate is based on the differential adsorption of the compounds to the stationary phase. The less polar product, this compound, will travel further up the plate (higher Rf value) than the more polar starting material, 4-nitroimidazole. The spots are visualized under UV light. The reaction is considered complete when the spot corresponding to the 4-nitroimidazole has disappeared from the lane of the reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative and precise method for monitoring reaction progress. A reverse-phase HPLC method can be developed to separate the starting materials, product, and any potential impurities. sielc.com A small, quenched sample from the reaction mixture is injected into the HPLC system at various time points.

The chromatogram will show distinct peaks for each component, and the area under each peak is proportional to its concentration. By tracking the decrease in the peak area of the 4-nitroimidazole and the increase in the peak area of the this compound over time, a kinetic profile of the reaction can be generated. This data is invaluable for understanding the reaction kinetics and for optimizing reaction parameters such as temperature and catalyst loading. A typical mobile phase for such an analysis could consist of acetonitrile and water with an acidic modifier. sielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the reaction in real-time or by analyzing aliquots from the reaction mixture. By observing the disappearance of the characteristic signals of the 4-nitroimidazole protons and the appearance of new signals corresponding to the protons of the this compound, the progress of the reaction can be accurately followed. For instance, the formation of the product can be monitored by the appearance of the singlet signal for the methylene (B1212753) protons (-CH₂CN). Integration of the respective peaks allows for the determination of the relative concentrations of the reactant and product at any given time.

Determination of Reaction Yields

Once the reaction is deemed complete by one of the monitoring techniques described above, the product is isolated from the reaction mixture. This typically involves a work-up procedure to remove the base and any inorganic salts, followed by purification, commonly by column chromatography or recrystallization. derpharmachemica.com

The yield of the reaction is then calculated based on the amount of the purified product obtained relative to the theoretical maximum amount that could be produced from the limiting reactant.

Isolated Yield: This is the most common and practical method for reporting the yield of a synthesis. After purification and drying of the this compound to a constant weight, the isolated mass is used to calculate the percentage yield using the following formula:

Percentage Yield = (Actual Mass of Product / Theoretical Mass of Product) x 100%

The theoretical mass is calculated based on the stoichiometry of the reaction, starting from the molar amount of the limiting reactant.

Quantitative NMR (qNMR): For a more precise determination of the yield, especially in cases where the product is difficult to isolate or purify completely, quantitative NMR can be employed. This technique involves adding a known amount of an internal standard to the crude reaction mixture. By comparing the integral of a specific proton signal of the product with the integral of a known proton signal of the internal standard, the exact amount of the product in the mixture can be calculated, and thus the reaction yield can be determined without the need for isolation.

The following data tables illustrate how reaction conditions can influence the yield of N-alkylation reactions of 4-nitroimidazole, based on findings from similar synthetic procedures.

Table 1: Influence of Base and Solvent on the Yield of N-alkylation of 4-Nitroimidazole at Room Temperature researchgate.net
EntryAlkylating AgentBaseSolventYield (%)Time (h)
1Ethyl bromoacetateK₂CO₃Acetonitrile508
2Ethyl bromoacetateKOHAcetonitrile488
34-BromobutanenitrileK₂CO₃Acetonitrile467
44-BromobutanenitrileKOHAcetonitrile347
5BromoacetophenoneK₂CO₃Acetonitrile606
Table 2: Effect of Temperature on the Yield of N-alkylation of 4-Nitroimidazole in Acetonitrile with K₂CO₃ researchgate.net
EntryAlkylating AgentTemperature (°C)Yield (%)Time (h)
1Ethyl bromoacetate60851.5
24-Bromobutanenitrile60782
3Allyl bromide60663
4Propargyl bromide60752.5
5Bromoacetophenone60910.5

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future synthetic research on (4-Nitro-1H-imidazol-1-yl)acetonitrile will likely pivot towards the adoption of green and sustainable chemistry principles. Traditional synthetic routes for nitroimidazole derivatives often rely on harsh conditions and hazardous reagents, such as nitrating mixtures of nitric and sulfuric acid. wikipedia.org The drive to minimize environmental impact necessitates the exploration of cleaner, more efficient methodologies.

Key areas for investigation include:

Microwave-Assisted Synthesis (MAS): This technique has the potential to dramatically reduce reaction times and increase yields for the N-alkylation of the 4-nitroimidazole (B12731) core with a haloacetonitrile.

Continuous Flow Processing: Flow chemistry offers enhanced safety, scalability, and control over reaction parameters, which is particularly advantageous when handling energetic nitro-compounds. This method can minimize the accumulation of hazardous intermediates and improve process efficiency.

Green Solvents and Catalysts: Research should focus on replacing traditional volatile organic solvents with more benign alternatives like ionic liquids or water. Furthermore, developing reusable heterogeneous catalysts could streamline purification processes and reduce waste.

Biocatalysis: The use of enzymes as catalysts could offer unparalleled selectivity under mild reaction conditions, presenting an eco-friendly pathway for the synthesis or modification of the compound.

Advanced Structural-Activity Relationship (SAR) Studies for Targeted Non-Clinical Applications

While avoiding clinical applications, advanced Structure-Activity Relationship (SAR) studies are crucial for tailoring the properties of this compound for specific research purposes. The goal is to understand how systematic structural modifications influence the compound's physicochemical and functional properties. For instance, the nitroimidazole core is a well-known scaffold for developing hypoxia-selective agents, as the nitro group can be bioreduced under low-oxygen conditions. researchgate.netnih.gov

Future SAR studies could focus on:

Modulating Redox Potential: Fine-tuning the electron-withdrawing or -donating nature of substituents on the imidazole (B134444) ring to control the reduction potential of the nitro group. This is critical for developing selective probes for hypoxic environments in cell cultures or tissue models.

Tuning Lipophilicity and Solubility: Altering the N-1 side chain (the acetonitrile (B52724) group) to control the compound's solubility and partitioning behavior, which is essential for its application in biological assays or as a component in material science.

Introducing Reporter Groups: Systematically replacing or modifying the acetonitrile group with fluorophores, affinity tags, or other reporter moieties to create molecular probes for bioimaging or biochemical assays.

Pharmacophore modeling can guide these SAR studies by identifying the key structural features necessary for a desired function, such as binding to a specific protein target for use as a research inhibitor. nih.govdovepress.com

Structural Moiety Potential Modification Targeted Non-Clinical Application/Property Rationale
Nitro Group (C4)Shift to C2 or C5 position; add second nitro groupModulate redox potential for hypoxia probesThe position of the nitro group significantly impacts the electronic properties and reduction potential of the imidazole ring. wikipedia.org
Imidazole RingSubstitution at C2 or C5 with alkyl or aryl groupsAlter steric bulk and electronic environmentSubstituents on the ring can influence molecular interactions and overall reactivity. nih.gov
Acetonitrile Group (N1)Replacement with esters, amides, or other functional groupsCreate derivatives for material synthesis or bioconjugationThe N1 side chain is a prime site for modification to control physical properties and introduce new functionalities. jocpr.comjocpr.com
Cyano FunctionConversion to carboxylic acid, amine, or tetrazoleEnable covalent linking to other molecules or surfacesThe cyano group is a versatile chemical handle for further synthetic transformations.

Integrated Computational and Experimental Approaches for Property Prediction and Mechanistic Elucidation

The integration of computational chemistry with experimental validation offers a powerful paradigm for accelerating research. mdpi.com Density Functional Theory (DFT) and other in silico methods can provide profound insights into the electronic structure, reactivity, and spectral properties of this compound before a single experiment is conducted.

Future research should leverage these integrated approaches to:

Predict Electronic and Spectroscopic Properties: DFT calculations can accurately predict properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and NMR chemical shifts, which can be correlated with experimental data to validate theoretical models. swinburne.edu.auresearchgate.netnih.gov

Elucidate Reaction Mechanisms: Computational modeling can map out the transition states and energy profiles of potential reactions, providing a deeper understanding of synthetic pathways or degradation mechanisms.

Develop Quantitative Structure-Property Relationship (QSPR) Models: By calculating a range of molecular descriptors for a series of derivatives, QSPR models can be built to predict specific properties such as solubility, stability, or even sensor response, guiding the design of new compounds with desired characteristics. mdpi.comosti.gov

This synergistic approach minimizes trial-and-error experimentation, saving time and resources while providing a more fundamental understanding of the molecule's behavior.

Property/Application Computational Method Predicted Parameters Experimental Correlation
Electronic Structure & ReactivityDensity Functional Theory (DFT)HOMO-LUMO gap, Mulliken charges, Molecular Electrostatic Potential (MEP)UV-Vis Spectroscopy, Redox Potential Measurements
Spectroscopic IdentificationDFT, Time-Dependent DFT (TD-DFT)NMR chemical shifts, Vibrational frequencies (IR/Raman), Electronic transitionsNMR, FT-IR, FT-Raman, UV-Vis Spectroscopy
Environmental Fate PredictionQSAR/QSPROne-electron reduction potentials, LogPKinetic studies of reduction/degradation rates, Partition coefficient measurements
Mechanistic InsightTransition State Theory, Reaction Path FollowingActivation energies, Reaction intermediates, Transition state geometriesKinetic analysis, Intermediate trapping experiments

Development of Novel Functional Materials Based on this compound Scaffold

The electron-deficient nature of the nitroaromatic ring and the potential for coordination via the imidazole nitrogen atoms make this compound an attractive building block for novel functional materials. mdpi.com

Future research could explore its incorporation into:

Chemiresistive Sensors: The strong interaction between electron-deficient nitroaromatic compounds and electron-rich materials can be exploited to create sensors. dst.gov.in A polymer or nanomaterial functionalized with the title compound could exhibit changes in electrical resistance upon exposure to specific analytes, particularly electron-rich aromatic vapors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms can act as ligands to coordinate with metal ions, forming extended structures. The properties of these materials, such as luminescence or porosity, could be tuned by the presence of the nitro and acetonitrile groups, potentially leading to applications in chemical sensing or catalysis. nih.gov

Electron-Acceptor Polymers: The compound could be polymerized or grafted onto polymer backbones to create materials with specific electronic properties for use in organic electronics, leveraging its electron-accepting character.

The development of such materials represents a significant step from a single molecule to macroscopic applications with tailored functions.

Investigation into Photocatalytic or Electrocatalytic Applications

The nitro group in this compound is a reducible moiety, making the compound a candidate for photocatalytic and electrocatalytic investigations. The reduction of nitroaromatic compounds is an important transformation in both synthetic chemistry and environmental remediation. benthamdirect.com

Future studies could investigate:

Photocatalytic Reduction: The compound could serve as a model substrate to study the photocatalytic reduction of nitro groups using semiconductor photocatalysts like titanium dioxide (TiO₂). acs.orgcambridge.orgstudylib.net Understanding its reduction pathway could provide insights applicable to the synthesis of aminoimidazoles or the degradation of nitroaromatic pollutants.

Electrocatalytic Sensing: The electrochemical reduction of the nitro group can be used as a basis for developing an electrochemical sensor. The reduction potential and current could be sensitive to the presence of certain analytes or changes in the chemical environment.

Role as a Photosensitizer or Mediator: The electronic properties of the nitroimidazole core might allow it to act as a photosensitizer or an electron transfer mediator in catalytic cycles, facilitating reactions of other substrates.

These investigations would expand the utility of the compound from a structural scaffold to an active participant in catalytic processes.

Expanding the Scope of Hybrid Compound Synthesis for Diverse Research Objectives

Creating hybrid or conjugate molecules by linking the this compound scaffold to other functional molecular units is a promising strategy for developing compounds with novel or enhanced properties. nih.govacs.org This modular approach allows for the combination of distinct functionalities within a single molecule.

A particularly powerful tool for this is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govwikipedia.orgsigmaaldrich.com The acetonitrile group can be synthetically converted to a terminal alkyne or an azide (B81097), enabling efficient and specific conjugation with other molecules containing the complementary functional group.

Future research directions include:

Synthesis of Nitroimidazole-Triazole Hybrids: Using click chemistry to link the scaffold to other heterocyclic systems, peptides, or polymers to explore their properties in materials science or as biochemical tools. researchgate.net

Multicomponent Reactions: Employing the compound in one-pot multicomponent reactions to rapidly build molecular complexity and generate diverse libraries of novel compounds for high-throughput screening in non-clinical contexts.

Conjugation to Solid Supports: Immobilizing the molecule on solid surfaces or nanoparticles via its functionalizable side chain to create heterogeneous catalysts or stationary phases for chromatography.

This synthetic diversification is key to unlocking the full potential of the this compound core structure for a wide array of specialized research applications. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.